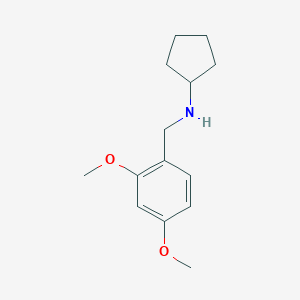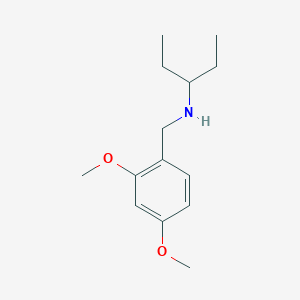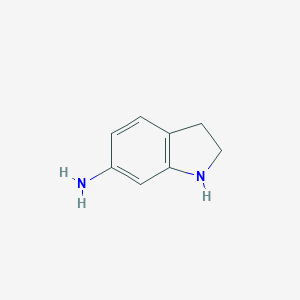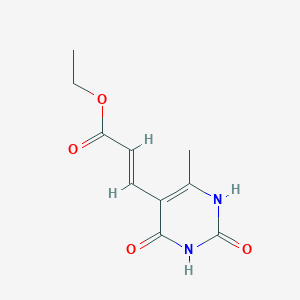![molecular formula C19H20N2O5S B187425 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one CAS No. 5668-30-4](/img/structure/B187425.png)
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a synthetic compound with potential applications in scientific research. This compound is also known as DNTT, and it has been studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways involved in cancer growth, inflammation, and microbial infection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory cytokines and chemokines in animal models of inflammation. Additionally, it has been shown to inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
One advantage of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is its potential as a lead compound for the development of new anticancer, anti-inflammatory, and antimicrobial drugs. However, one limitation of this compound is its low solubility in water, which may make it difficult to use in certain experimental setups.
将来の方向性
There are several future directions for the study of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one. One direction is the development of new analogs with improved solubility and potency. Another direction is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
合成法
The synthesis of 3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one is a multi-step process. The first step involves the reaction of 3,4-dimethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. The acyl chloride is then reacted with 2-nitrobenzylamine to form the corresponding amide. The amide is then cyclized with thiosemicarbazide to form the thiazolidinone ring. The final product is obtained after purification by column chromatography.
科学的研究の応用
3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one has potential applications in scientific research. It has been studied for its anticancer properties, and it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties, and it has shown potential in reducing inflammation in animal models. Additionally, it has been studied for its antimicrobial properties, and it has shown activity against various bacterial and fungal strains.
特性
CAS番号 |
5668-30-4 |
|---|---|
分子式 |
C19H20N2O5S |
分子量 |
388.4 g/mol |
IUPAC名 |
3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H20N2O5S/c1-25-16-8-7-13(11-17(16)26-2)9-10-20-18(22)12-27-19(20)14-5-3-4-6-15(14)21(23)24/h3-8,11,19H,9-10,12H2,1-2H3 |
InChIキー |
BKQWZTUDYJJDNF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC |
正規SMILES |
COC1=C(C=C(C=C1)CCN2C(SCC2=O)C3=CC=CC=C3[N+](=O)[O-])OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[3-[(2-chlorobenzoyl)amino]phenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B187343.png)


![Benzamide, 3,4,5-trimethoxy-N-[[(3-nitrophenyl)amino]thioxomethyl]-](/img/structure/B187346.png)
![[4-(2,5-Dimethyl-pyrrol-1-yl)-phenyl]-acetic acid](/img/structure/B187347.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-3,4,5-trimethoxybenzamide](/img/structure/B187348.png)
![1-Ethylsulfanylmethyl-2,8,9-trioxa-5-aza-1-sila-bicyclo[3.3.3]undecane](/img/structure/B187349.png)
![ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate](/img/structure/B187354.png)
![N-[(3,4-dimethoxyphenyl)carbamothioyl]benzamide](/img/structure/B187357.png)
![2-[(4-methoxybenzoyl)amino]-N-[3-methyl-1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B187358.png)

![2-[(Cyanomethyl)sulfanyl]-4,6-diphenylnicotinonitrile](/img/structure/B187362.png)
